molecular formula C28H22N4O2 B2673447 2,2-Diphenyl-N-(2-{[3-(pyridin-3-YL)-1,2,4-oxadiazol-5-YL]methyl}phenyl)acetamide CAS No. 1797067-73-2

2,2-Diphenyl-N-(2-{[3-(pyridin-3-YL)-1,2,4-oxadiazol-5-YL]methyl}phenyl)acetamide

Cat. No.: B2673447
CAS No.: 1797067-73-2
M. Wt: 446.51
InChI Key: WSQWEQCDVDPULP-UHFFFAOYSA-N
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Description

The compound 2,2-diphenyl-N-(2-{[3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl]methyl}phenyl)acetamide features a diphenylacetamide core linked to a pyridinyl-substituted 1,2,4-oxadiazole moiety through a methylene bridge. This structural architecture combines aromatic rigidity (diphenyl groups) with a heterocyclic oxadiazole ring, which is known for its bioisosteric properties and role in enhancing metabolic stability and binding affinity in drug design.

Properties

IUPAC Name

2,2-diphenyl-N-[2-[(3-pyridin-3-yl-1,2,4-oxadiazol-5-yl)methyl]phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H22N4O2/c33-28(26(20-10-3-1-4-11-20)21-12-5-2-6-13-21)30-24-16-8-7-14-22(24)18-25-31-27(32-34-25)23-15-9-17-29-19-23/h1-17,19,26H,18H2,(H,30,33)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WSQWEQCDVDPULP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)C(=O)NC3=CC=CC=C3CC4=NC(=NO4)C5=CN=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H22N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

446.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2,2-Diphenyl-N-(2-{[3-(pyridin-3-YL)-1,2,4-oxadiazol-5-YL]methyl}phenyl)acetamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, supported by data tables, case studies, and detailed research findings.

Chemical Structure and Properties

The compound can be described by the following structural formula:

  • Chemical Formula : C27H29N3O2
  • Molecular Weight : 429.54 g/mol

The structure features a diphenyl group, a pyridine moiety, and an oxadiazole ring, which are critical for its biological activity.

Antimicrobial Activity

Research indicates that derivatives of 1,3,4-oxadiazole, which includes the oxadiazole component of this compound, exhibit notable antimicrobial properties. For instance:

  • Antibacterial Activity : Compounds with similar structures have shown effectiveness against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli .
  • Antitubercular Activity : Certain derivatives have demonstrated significant activity against Mycobacterium tuberculosis, with minimum inhibitory concentrations (MICs) ranging from 4 to 8 µM .

Anticancer Activity

The compound's potential as an anticancer agent has been explored in various studies:

  • Cell Lines Tested : The compound has been evaluated against several cancer cell lines, including MCF-7 (breast cancer) and HEPG2 (liver cancer).
  • IC50 Values : For example, compounds related to this structure have shown IC50 values of approximately 10.28 µg/mL against HEPG2 cells .

Neuroprotective Effects

Some studies suggest that compounds with similar structural motifs also possess neuroprotective properties. This could be attributed to their ability to modulate neurotransmitter levels or protect neuronal cells from oxidative stress .

Study 1: Antimicrobial Efficacy

A study conducted by Vosatka et al. (2018) focused on the synthesis of oxadiazole derivatives bearing a pyridine nucleus. The most active compounds exhibited strong antibacterial effects comparable to traditional antibiotics . The study highlighted the importance of substituent length on the antimicrobial activity.

Study 2: Anticancer Potential

In a comparative analysis of various oxadiazole derivatives, researchers found that those incorporating a phenyl group at specific positions significantly enhanced anticancer activity. The structure-activity relationship (SAR) indicated that modifications could lead to improved efficacy against various cancer cell lines .

Table 1: Summary of Biological Activities

Activity TypeTarget Organism/Cell LineIC50/MIC ValuesReference
AntibacterialStaphylococcus aureusMIC = 4 µM
AntibacterialEscherichia coliMIC = 8 µM
AntitubercularMycobacterium tuberculosisMIC = 4–8 µM
AnticancerMCF-7IC50 = 10.79 µM
AnticancerHEPG2IC50 = 10.28 µg/mL

Table 2: Structure-Activity Relationship Insights

Structural ModificationEffect on Activity
Phenyl Group SubstitutionIncreased anticancer activity
Oxadiazole RingEnhanced antimicrobial properties
Pyridine InclusionNeuroprotective effects observed

Comparison with Similar Compounds

Structural Analogues with Oxadiazole Moieties

Key analogs from the literature include compounds with variations in substituents on the oxadiazole ring, acetamide chain, and aromatic groups. These modifications influence physicochemical properties, isomerism, and biological activity.

Table 1: Structural and Physicochemical Comparison
Compound Name Substituents (Oxadiazole/Acetamide) Melting Point (°C) HPLC Purity (%) Isomer Ratio (NMR) Key References
Target Compound 3-(Pyridin-3-yl) oxadiazole, diphenylacetamide N/A N/A N/A N/A
2-(4-Chlorophenoxy)-N-isopropyl-N-((3-(pyridin-3-yl)oxadiazol-5-yl)methyl)acetamide (11as) 3-(Pyridin-3-yl) oxadiazole, chlorophenoxy 118.1–119.9 99.0 4:1
N-Isobutyl-N-((3-p-tolyl-oxadiazol-5-yl)methyl)-2-(p-tolyloxy)acetamide (12a) 3-p-Tolyl oxadiazole, tolyloxy 78.4–79.8 99.1 2:1
2-(4-Hydroxyphenoxy)-N-isopropyl-N-((3-phenyl-oxadiazol-5-yl)methyl)acetamide (11v) 3-Phenyl oxadiazole, hydroxyphenoxy 155.5–158.5 100 3:1
2,2-Diphenyl-N-(1,3-thiazol-2-yl)acetamide Thiazole, diphenylacetamide 459–461* N/A N/A

*Reported as decomposition temperature.

Key Observations:

Substituent Effects on Melting Points: Bulky substituents (e.g., diphenyl groups in the target compound and 2,2-diphenyl-N-(1,3-thiazol-2-yl)acetamide ) correlate with higher melting points, likely due to enhanced π-π stacking and molecular rigidity. Polar groups like hydroxyphenoxy (11v) increase melting points (155–158°C) compared to non-polar analogs (e.g., 12a at 78–79°C) .

Isomerism :

  • Compounds with flexible acetamide chains (e.g., 11as, 12a) exhibit rotameric isomerism, reflected in NMR isomer ratios (e.g., 4:1 for 11as) . The target compound’s diphenyl group may restrict rotation, reducing isomerism.

Crystallographic and Conformational Insights

  • Dihedral Angles: In 2,2-diphenyl-N-(1,3-thiazol-2-yl)acetamide, the thiazole and dichlorophenyl rings form a dihedral angle of 61.8°, influencing crystal packing and solubility .
  • Hydrogen Bonding: Analogs like 11v and 11as lack strong hydrogen-bond donors, whereas thiazole-containing compounds exhibit N–H⋯N interactions, stabilizing crystal lattices .

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